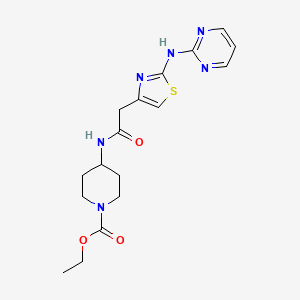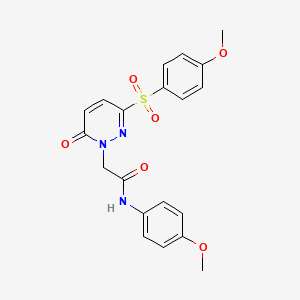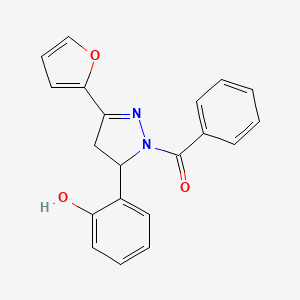
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” likely contains a benzyl group (a benzene ring attached to a CH2 group) and an aldehyde group (a carbonyl group attached to a hydrogen atom). The “2-Chloro” indicates the presence of a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” were not found, related compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation .Molecular Structure Analysis
The molecular structure of “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” likely includes a benzene ring, a chlorine atom, and an aldehyde group .Chemical Reactions Analysis
The compound may undergo reactions typical of aromatic compounds, chlorides, and aldehydes. This could include electrophilic aromatic substitution, nucleophilic acyl substitution, and oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” would depend on its specific structure. Related compounds often have properties such as being colorless to slightly yellow liquids, having a pungent, aromatic odor, and being slightly soluble in water .Applications De Recherche Scientifique
Antimicrobial Activity
Antibacterial Resistance Targeting
Chemical Synthesis and Derivatives
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It’s known that many aromatic compounds, including indole derivatives, exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities often result from the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been found to affect several pathways, contributing to their diverse biological and clinical applications .
Result of Action
Given the diverse biological activities associated with aromatic compounds, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULYCYANQIZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
![(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2389484.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)





